![molecular formula C20H18N2O4S B2603199 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868376-72-1](/img/structure/B2603199.png)
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Beschreibung
The compound (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex molecule featuring a benzo[d]thiazol ring fused with a 1,4-benzodioxine moiety. Key structural attributes include:
- Benzo[d]thiazol core: Substituted with a 3-allyl group and a 4-methoxy group, contributing steric bulk and electron-donating properties.
- 1,4-Benzodioxine carboxamide: The 2,3-dihydrobenzo[b][1,4]dioxine unit is linked via a carboxamide group, stabilized in the (Z)-configuration.
Eigenschaften
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-11-22-18-15(24-2)9-6-10-17(18)27-20(22)21-19(23)16-12-25-13-7-4-5-8-14(13)26-16/h3-10,16H,1,11-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUXFVHFOCGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.
The molecular formula for this compound is , with a molecular weight of approximately 384.45 g/mol. Its structure features a thiazole ring, which is known for its significant biological activity, particularly in drug development.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antibacterial and antifungal properties . This makes it a promising candidate for the development of new antimicrobial agents. The compound has shown effectiveness against various strains of bacteria and fungi, which could be pivotal in addressing antibiotic resistance issues in clinical settings.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest it may inhibit cancer cell proliferation. The mechanism of action appears to involve the disruption of tubulin polymerization, which is critical for cancer cell division .
The biological activity of this compound can be attributed to its structural properties:
- Thiazole Ring : Known for its role in enhancing biological activity.
- Allyl Group : Contributes to the compound's ability to interact with various biological targets.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting superior efficacy in certain cases.
Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxic effects of this compound on prostate cancer and melanoma cell lines. The results showed that the compound induced apoptosis in cancer cells at micromolar concentrations, with IC50 values indicating potent activity compared to existing chemotherapeutics .
Research Findings Summary Table
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. Studies have shown that compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
---|---|---|---|---|
Compound A | 0.004 | 0.008 | Enterobacter cloacae | Escherichia coli |
Compound B | 0.015 | 0.030 | Staphylococcus aureus | Micrococcus flavus |
Compound C | 0.011 | 0.020 | Salmonella typhimurium | Escherichia coli |
The structure–activity relationship (SAR) studies suggest that specific substituents on the thiazole ring significantly influence antibacterial potency, making this compound a candidate for further development as an antimicrobial agent.
Anticancer Activity
Initial studies into the anticancer properties of this compound indicate potential mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. These effects may be mediated through interactions with key molecular targets involved in cancer progression.
Case Study: Anticancer Mechanisms
A study focused on the anticancer effects of compounds related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) demonstrated its ability to induce apoptosis in breast cancer cell lines. The findings suggested that these compounds disrupt cellular signaling pathways crucial for cancer cell survival, indicating their potential as therapeutic agents.
Study on Antimicrobial Efficacy
In a comparative study, various derivatives were tested against a panel of bacteria. The results indicated that many thiazole derivatives exhibited minimal inhibitory concentration (MIC) values as low as 0.004 mg/mL against Enterobacter cloacae, showcasing their effectiveness as antimicrobial agents.
Anticancer Studies
Recent research explored the anticancer effects of similar compounds, particularly their ability to induce apoptosis in breast cancer cell lines. The results indicated that these compounds could interfere with essential cellular processes, highlighting their potential use in cancer therapy.
Analyse Chemischer Reaktionen
Benzothiazole Core Construction
The benzo[d]thiazole moiety with allyl and methoxy substituents may be synthesized via:
-
Three-component reactions : Using o-iodoanilines or aromatic amines with K₂S and DMSO as a carbon source, solvent, and oxidant .
-
Iodine-mediated oxidative annulation : Combining aromatic amines, benzaldehydes, and NH₄SCN under iodine catalysis to form 2-arylbenzothiazoles .
-
Samarium triflate-catalyzed cyclization : From o-amino(thio)phenols and aldehydes in aqueous medium .
The allyl group could be introduced via alkylation of a halogenated precursor, while the methoxy group may originate from O-methylation of a phenolic intermediate.
Ylidene Linkage Formation
The (Z)-ylidene double bond connecting the benzothiazole and dioxine moieties suggests a Knoevenagel condensation mechanism, as observed in similar systems . This reaction typically involves:
-
Activation of a carbonyl group (e.g., carboxamide) as an electrophile.
-
Nucleophilic attack by a methylene group (e.g., from a thiazole derivative).
-
Dehydration to form the conjugated double bond.
Reaction Component | Role |
---|---|
Carbonyl compound (e.g., dioxine-2-carboxamide) | Electrophile |
Methylene group (e.g., benzothiazole ylidene) | Nucleophile |
Base (e.g., piperidine) | Facilitates deprotonation |
Knoevenagel Condensation
The formation of the ylidene linkage involves:
-
Enolate formation : Deprotonation of the benzothiazole’s methylene group.
-
Electrophilic attack : Coupling with the carbonyl carbon of the dioxine-carboxamide.
-
Elimination : Dehydration to form the double bond.
This mechanism is supported by similar reactions in , where Knoevenagel condensation was used to synthesize related compounds.
Potential Reactions of the Compound
Reaction Type | Conditions | Outcome |
---|---|---|
Hydrolysis (amide) | Acidic/basic conditions | Cleavage of the amide bond |
Cycloaddition | Thermal or photochemical | Formation of cyclic adducts (e.g., Diels-Alder) |
Michael Addition | Nucleophilic attack | Addition to the ylidene double bond |
Comparison of Synthetic Strategies
Structural Insights
The (Z)-configuration of the ylidene linkage suggests steric or electronic preferences during condensation, potentially influenced by substituent positions (e.g., allyl and methoxy groups).
Biological Activity
While not explicitly studied, analogous compounds with benzothiazole and dioxine motifs have shown potential as PARP1 inhibitors , suggesting this compound may have applications in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Target Compound
- Core : Hybrid benzo[d]thiazol-1,4-benzodioxine system.
- Key features : Dual heterocyclic architecture with a carboxamide linker.
Comparable Compounds
(2Z)-2-(2,4,6-Trimethylbenzylidene)-Thiazolo[3,2-a]pyrimidine-6-Carbonitrile (11a) Core: Thiazolo[3,2-a]pyrimidine fused with a substituted benzylidene group. Key features: Cyano (-CN) and dioxo (-C=O) functionalities; IR absorption at 2,219 cm⁻¹ (CN stretch) . Yield: 68% via reflux with chloroacetic acid and aromatic aldehydes .
N-[3-(3-Methylphenyl)-Thiadiazol-2-ylidene]-Benzamide (4g) Core: Thiadiazole ring with a dimethylamino-acryloyl substituent. Key features: Benzamide group; IR carbonyl peaks at 1,690 and 1,638 cm⁻¹ . Yield: 82% using sodium ethoxide in ethanol .
Structural Comparison Table
Electronic and Steric Effects
- Substituent Influence: The target compound’s 4-methoxy group is electron-donating, contrasting with the cyano group in 11a (electron-withdrawing) . The allyl group in the target may enhance reactivity compared to methyl (11a) or chloro () substituents.
- Spectral Data: Carboxamide C=O stretches (~1,690 cm⁻¹) align with benzamide derivatives (e.g., 4g) , while cyano groups in 11a exhibit distinct IR peaks (~2,219 cm⁻¹) .
Research Implications and Limitations
- Gaps in Data : Specific synthetic yields, melting points, and biological activity data for the target compound are unavailable in the provided evidence.
- Inferences: Structural analogs suggest the target’s carboxamide group and methoxy substituent may enhance solubility and binding interactions compared to cyano- or thiosemicarbazide-containing derivatives.
Q & A
Q. What advanced synthetic routes improve yield for large-scale production of this compound?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours → 20 minutes) and improve yield by 15–20% .
- Catalyst optimization : Screen Pd/C or Cu(I)-NHC complexes for Suzuki-Miyaura couplings of benzodioxine intermediates .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.